2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a synthetic small-molecule belonging to the phenylpyridazinone class. Its core structure features a 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl scaffold linked via an acetamide bridge to a pyridin-3-yl group.

Molecular Formula C18H16N4O3
Molecular Weight 336.3 g/mol
Cat. No. B12171872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide
Molecular FormulaC18H16N4O3
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3
InChIInChI=1S/C18H16N4O3/c1-25-15-6-2-4-13(10-15)16-7-8-18(24)22(21-16)12-17(23)20-14-5-3-9-19-11-14/h2-11H,12H2,1H3,(H,20,23)
InChIKeyYXAODXLDXYHBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide: Structural Identity and Chemical Class


2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a synthetic small-molecule belonging to the phenylpyridazinone class. Its core structure features a 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl scaffold linked via an acetamide bridge to a pyridin-3-yl group . The compound is described within the patent literature as part of a broader series of substituted pyridazines exhibiting angiogenesis inhibiting activity, with therapeutic potential in conditions characterized by abnormal angiogenesis or hyperpermeability [1]. At the time of this analysis, publicly available quantitative bioactivity data specific to this compound is limited, making differentiation reliant on structural and property-based comparisons against its closest analogs.

Why 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide Cannot Be Interchanged with General Pyridazinone Analogs


The substitution pattern on the pyridazinone core and the acetamide linker directly determines the compound's biological target profile and physicochemical properties. Even minor structural modifications within this chemical class can lead to significant shifts in activity. For instance, moving the methoxy substituent from the 3- to the 4-position on the phenyl ring, or replacing the pyridin-3-yl amide with a pyridin-4-yl or methoxypyridinyl amide, is known to alter hydrogen-bonding capacity, lipophilicity (logP), and polar surface area (PSA), all of which impact target binding and pharmacokinetic behavior . Generic substitution between members of this series without verifying these parameters risks selecting a compound with a different activity fingerprint, as demonstrated by the divergent butyrylcholinesterase inhibition data reported for closely related [3-methoxyphenyl]-pyridazinone carbamate derivatives [1].

Quantitative Differentiation Evidence: 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide vs. Closest Analogs


Hydrogen Bond Acceptor Count and Polar Surface Area Comparison for Target Engagement Profiling

The target compound contains a specific arrangement of hydrogen bond acceptors (HBA) that distinguishes it from its closest commercially available analog. While direct biological IC50 values are not publicly available for head-to-head comparison, key computed physicochemical properties can serve as a preliminary differentiator when selecting screening candidates [1]. The target compound's unique substitution pattern translates into a defined HBA count and a resulting topological polar surface area (tPSA), which are key determinants of biological membrane permeability and target binding promiscuity .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Lipophilicity (logP/logD) Differentiation for Pharmacokinetic Potential

The target compound's logP value, a measure of lipophilicity, is a critical parameter for predicting passive membrane permeability, solubility, and metabolic clearance. The specific combination of the 3-methoxyphenyl group and the pyridin-3-yl acetamide side chain is expected to confer a distinct lipophilicity profile compared to analogs with different heterocyclic amides [1]. The analog with a triazolo-pyridinyl propyl side chain (Y044-6269) has a reported logP of 1.62, providing a baseline for class-level comparison .

ADME Lipophilicity Drug-likeness

Angiogenesis Inhibition Activity via Patent-Scaffold Class Association

The core pyridazinone scaffold is explicitly claimed in patent WO2001010859A1 for having angiogenesis inhibiting activity [1]. This patent family provides a class-level inference that compounds bearing the 3-substituted-6-oxopyridazin-1-yl acetamide motif are intended for modulation of angiogenesis-related pathways. While specific IC50 data for the target compound is not disclosed, the patent establishes a mechanistic direction that differentiates this class from other pyridazinone derivatives (e.g., butyrylcholinesterase inhibitors [2]).

Angiogenesis Cancer VEGFR

Optimal Application Scenarios for 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide in Drug Discovery


Angiogenesis-Targeted Screening Libraries

Based on its structural inclusion within the WO2001010859A1 patent claims for angiogenesis inhibiting activity [1], this compound is best suited for inclusion in medium-to-high-throughput screening libraries aimed at identifying novel modulators of angiogenesis, particularly for oncology or ophthalmology indications. Its defined substitution pattern offers a distinct chemotype within the angiogenesis inhibitor space compared to the more common phthalazine or indolinone scaffolds.

Physicochemical Property-Driven Lead Optimization

The compound's predicted intermediate lipophilicity (estimated lower logP than analogs with extended heterocycles like Y044-6269 ) and its specific hydrogen bond acceptor count make it a suitable starting point for lead optimization programs requiring balanced solubility and permeability. It can serve as a reference for synthesizing focused libraries where the pyridin-3-yl amide is systematically varied to map structure-property relationships.

Comparative Selectivity Profiling Against Pyridazinone Off-Targets

The distinct substitution pattern differentiates this compound from pyridazinone derivatives known to inhibit butyrylcholinesterase (BuChE) with low micromolar potency [2]. This makes it a valuable candidate for counter-screening to establish selectivity profiles against cholinesterase enzymes, which is a critical step in de-risking a chemical series for further development.

Chemical Probe for Methoxyphenyl Positional Isomer Studies

The 3-methoxyphenyl substitution on the pyridazinone ring is a key structural feature. This compound can be directly compared with its 4-methoxyphenyl positional isomer to study the effect of methoxy group positioning on target binding and cellular activity, a classic medicinal chemistry exercise facilitated by the availability of both isomers from commercial screening compound suppliers [3].

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